

Physicochemical Properties of Cemadotin Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Cemadotin hydrochloride*

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Introduction

Cemadotin hydrochloride (formerly known as LU103793 and NSC D-669356) is a synthetic analogue of dolastatin 15, a natural cytotoxic peptide isolated from the sea hare *Dolabella auricularia*.^{[1][2]} As a potent antimitotic agent, it has been investigated in clinical trials for the treatment of various solid tumors.^[3] Cemadotin functions by inhibiting microtubule assembly, a critical process for cell division, thereby arresting cells in mitosis.^{[1][3]} This technical guide provides an in-depth overview of the core physicochemical properties of **Cemadotin hydrochloride**, details the experimental protocols for their determination, and illustrates its mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Cemadotin and its hydrochloride salt are crucial for its formulation, delivery, and biological activity. While specific experimental values for properties like melting point and pKa are not widely published, the established identity and structure provide a basis for its characterization.

Property	Value	Reference
Chemical Name	(2S)-N-benzyl-1-[(2S)-1- [(2S)-2-[(2S)-2-[(2S)-2- (dimethylamino)-3- methylbutanoyl]amino]-3- methylbutanoyl]- methylamino]-3- methylbutanoyl]pyrrolidine-2- carbonyl]pyrrolidine-2- carboxamide hydrochloride	[4]
Molecular Formula	C ₃₅ H ₅₇ ClN ₆ O ₅	[4][5]
Molecular Weight	677.33 g/mol	[5]
CAS Number	172837-41-1	[4][5]
Appearance	Solid (predicted)	[5]
Predicted XlogP	4.2	N/A
Chemical Structure		
	SMILES:CC(C)--INVALID- LINK--N(C)--INVALID-LINK-- C)C(=O)N1CCC[C@H]1C(=O) N2CCC[C@H]2C(=O)NCC3=C C=CC=C3)NC(=O)--INVALID- LINK--C)N(C)C	[6]
	InChI:InChI=1S/C35H56N6O5/ c1-22(2)28(37- 32(43)29(23(3)4)38(7)8)34(45) 39(9)30(24(5)6)35(46)41-20- 14-18-27(41)33(44)40-19-13- 17-26(40)31(42)36-21-25-15- 11-10-12-16-25/h10-12,15- 16,22-24,26-30H,13-14,17- 21H2,1-9H3,(H,36,42)	[6]

(H,37,43)/t26-,27-,28-,29-,30-/
m0/s1

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. As specific published methods for **Cemadotin hydrochloride** are scarce, the following sections describe standard, widely accepted methodologies for peptide-based active pharmaceutical ingredients (APIs).

Solubility Determination

The solubility of a peptide is highly dependent on its amino acid composition, sequence, overall charge, and the pH of the solvent.^[7] A systematic approach is required to identify a suitable solvent system that is compatible with downstream applications.

Methodology: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

- Preparation: Add an excess amount of **Cemadotin hydrochloride** powder to a series of vials, each containing a different solvent system (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, and various aqueous/organic co-solvent mixtures).
- Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.^[8]
- Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at high speed to pellet the undissolved solid.
- Quantification: Carefully withdraw a supernatant aliquot from each vial, ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase and quantify the concentration of dissolved **Cemadotin hydrochloride** using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.^[9]

- Calculation: The solubility is reported as the mean concentration (e.g., in mg/mL or μ g/mL) from replicate samples where a solid phase remained present.

Melting Point Determination

The melting point is a key indicator of purity for a crystalline solid.[\[10\]](#) The capillary method is a standard pharmacopeial procedure.[\[11\]](#)

Methodology: Capillary Melting Point Determination

- Sample Preparation: Finely powder a dry sample of **Cemadotin hydrochloride**. Load the powder into a thin-walled capillary tube, sealing one end. Pack the sample to a height of 2-3 mm by tapping the tube.[\[12\]](#)
- Initial Determination (Rapid Scan): Place the capillary tube into a melting point apparatus. Heat the sample at a rapid rate (e.g., 10-20°C per minute) to determine an approximate melting range.[\[13\]](#)
- Accurate Determination (Slow Scan): Allow the apparatus to cool. Prepare a new sample and place it in the apparatus. Heat rapidly to a temperature approximately 10-15°C below the approximate melting point found in the initial scan.
- Measurement: Reduce the heating rate to 1-2°C per minute.[\[13\]](#) Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance. For a pure substance, this range is typically narrow.[\[10\]](#)

pKa Determination

The acid dissociation constant (pKa) is critical as it influences the ionization state, solubility, and membrane permeability of a drug at different physiological pH values.[\[14\]](#) For complex molecules like peptides, Capillary Electrophoresis (CE) is a powerful technique for pKa determination.[\[15\]](#)

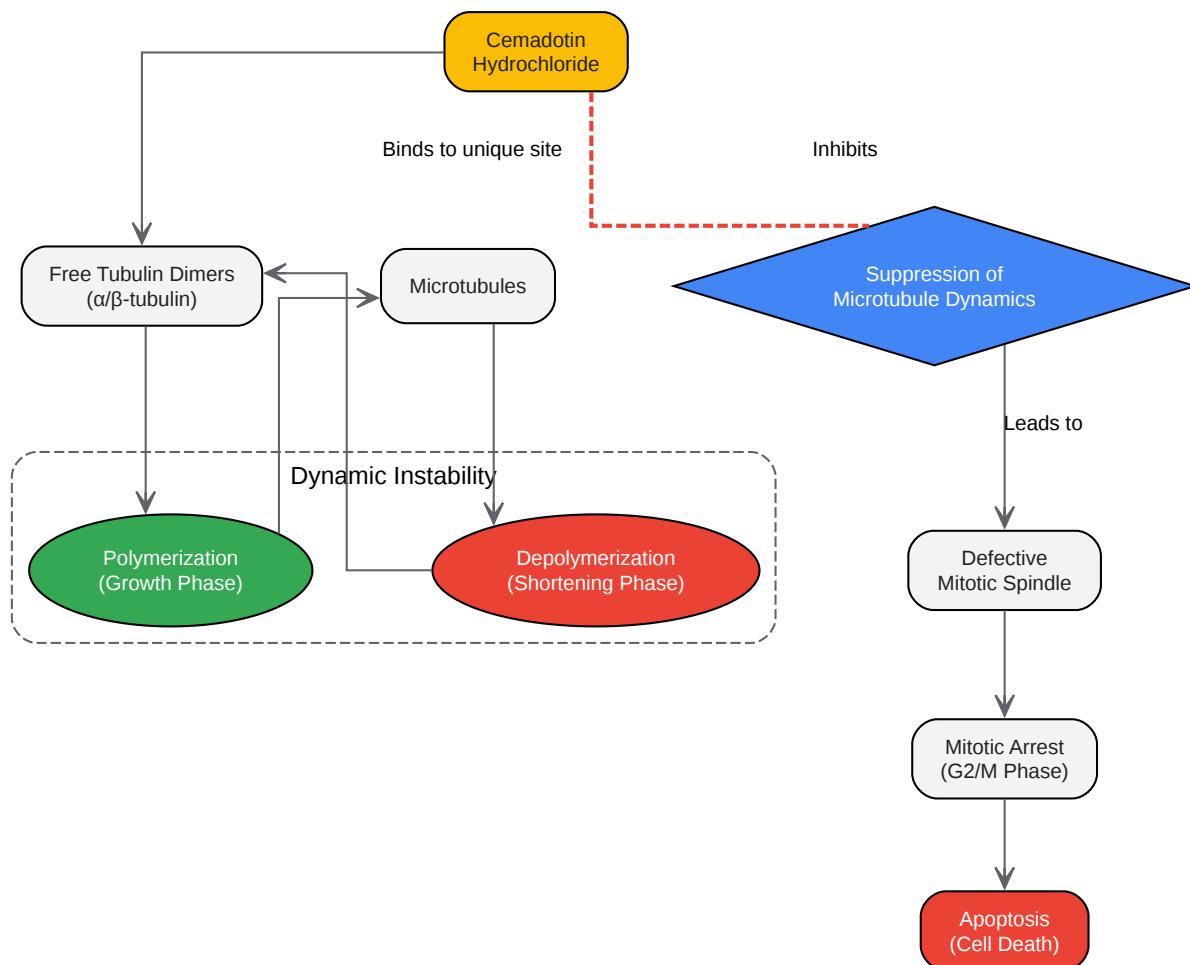
Methodology: pKa Determination by Capillary Zone Electrophoresis (CZE)

This method measures the change in effective electrophoretic mobility of the analyte as a function of pH.[\[15\]](#)

- System Setup: Utilize a CZE instrument with a UV detector. A fused-silica capillary is typically used.
- Buffer Preparation: Prepare a series of background electrolytes (buffers) with identical ionic strength but varying pH values, covering a range of at least 2 pH units above and below the expected pKa.
- Mobility Measurement: Sequentially rinse the capillary with each buffer. Inject a small plug of the **Cemadotin hydrochloride** solution and apply a constant voltage.
- Data Acquisition: Record the migration time of the **Cemadotin hydrochloride** peak at each pH. The effective electrophoretic mobility (μ_{eff}) is calculated from the migration time.
- Data Analysis: Plot the effective mobility (μ_{eff}) against the pH of the buffer. The resulting data will form a sigmoidal curve.^[14] The pKa value corresponds to the pH at the inflection point of this curve, which can be determined using non-linear regression analysis.

Mechanism of Action: Microtubule Dynamics Suppression

Cemadotin exerts its potent antitumor activity by disrupting the normal function of microtubules.^[3] It is classified as a tubulin-binding agent that inhibits microtubule polymerization.^[6] By binding to tubulin, the protein subunit of microtubules, Cemadotin suppresses microtubule dynamics. This suppression includes reducing the rate and extent of microtubule growth and shortening, and increasing the time microtubules spend in a paused state.^[3] The resulting impairment of spindle microtubule dynamics during mitosis leads to a mitotic block, ultimately triggering apoptosis and cell death in rapidly dividing cancer cells.



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Figure 1. Mechanism of action of **Cemadotin hydrochloride**.

Workflow for Quality Control Analysis

A stability-indicating HPLC method is fundamental for the quality control of any API, ensuring its purity and stability over time.^[16] The development and validation of such a method is a critical step in drug development.

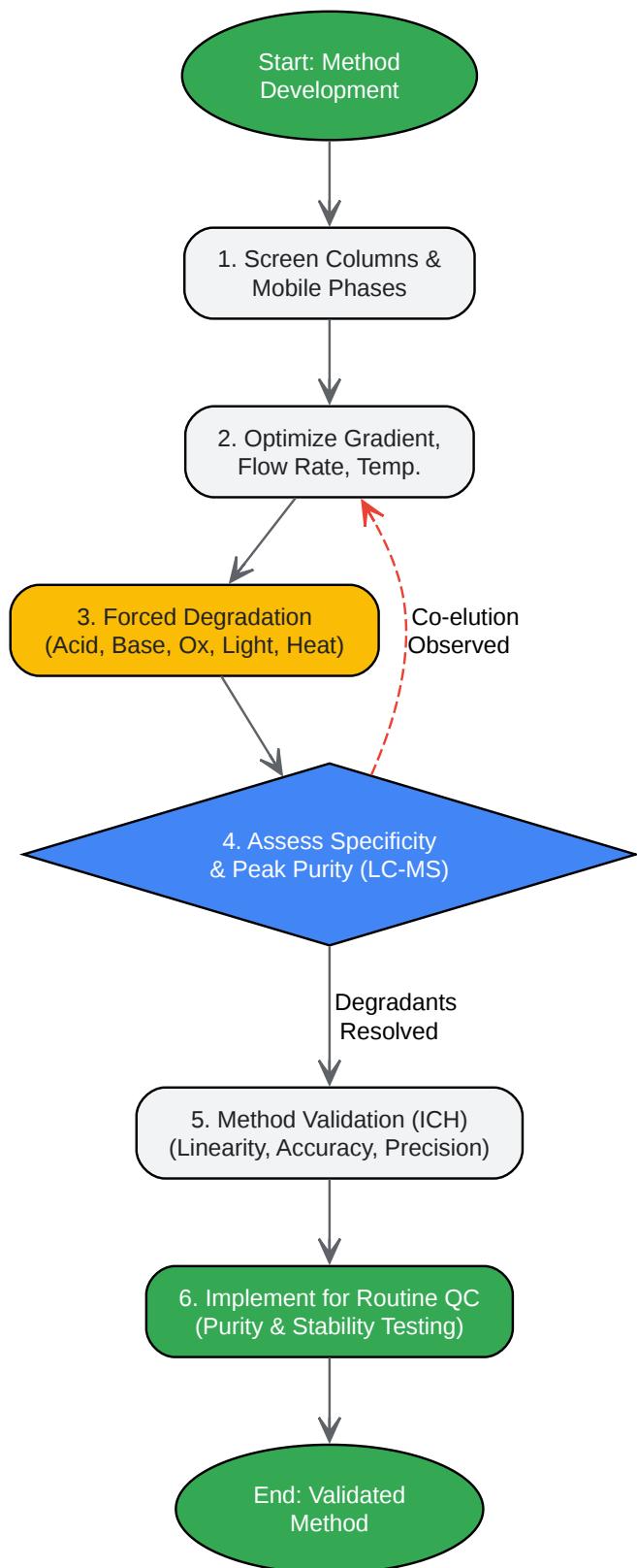
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Figure 2. Workflow for Stability-Indicating HPLC Method Development.

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